Allyl-2,2,2-Trichloroacetimidat

Übersicht

Beschreibung

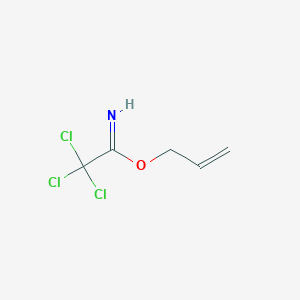

Allyl 2,2,2-Trichloroacetimidate is a chemical compound with the molecular formula C5H6Cl3NO and a molecular weight of 202.46 . It is a clear liquid that is colorless to almost colorless . This compound is used as a reagent for the protection of an alcohol as its allyl ether in the presence of base-sensitive functionality .

Synthesis Analysis

The synthesis of Allyl 2,2,2-Trichloroacetimidate involves the base-catalyzed addition of 2-propen-1-ol to trichloroacetonitrile. The reaction mixture is stirred at room temperature under argon and then cooled to 0° C. Trichloroacetonitrile is added over a period of 15 minutes and the solution is stirred at various temperatures. The reaction mixture is then concentrated to a syrup, treated with a solution of methanol in pentane, and stirred vigorously.Molecular Structure Analysis

The molecular structure of Allyl 2,2,2-Trichloroacetimidate consists of five carbon atoms, six hydrogen atoms, three chlorine atoms, one nitrogen atom, and one oxygen atom . The SMILES string representation of this compound is ClC(Cl)(Cl)C(=N)OCC=C .Chemical Reactions Analysis

Allyl 2,2,2-Trichloroacetimidate is commonly employed as an alcohol alkylation reagent, particularly when existing functionality is not acid sensitive . Recent applications of this compound include the synthesis of an allyl propargyl ether intermediate in the synthesis of the fused-ring alkaloid securinine .Physical And Chemical Properties Analysis

Allyl 2,2,2-Trichloroacetimidate is a liquid at 20°C . It has a boiling point of 74°C at 11 mmHg and a flash point of 74°C . The specific gravity of this compound at 20/20°C is 1.34 and its refractive index is 1.49 .Wissenschaftliche Forschungsanwendungen

Alkylationsreagenz für Alkohole

Allyl-2,2,2-Trichloroacetimidat wird häufig als Alkylationsreagenz für Alkohole verwendet, insbesondere wenn die vorhandene Funktionalität nicht säureempfindlich ist .

Synthese des anellierten Alkaloids Securinine

Es wurde bei der Synthese eines Allylpropargyläther-Zwischenprodukts verwendet, einem entscheidenden Schritt bei der Synthese des anellierten Alkaloids Securinine .

Herstellung von fluorierten Sonden für Protein-Kinase C (PKC)

This compound wurde bei der Herstellung von fluorierten Sonden für Protein-Kinase C (PKC) verwendet, einer Familie von Proteinkinase-Enzymen, die an der Steuerung der Funktion anderer Proteine beteiligt sind .

Formale Synthese des Oxocen-Zielmoleküls Laurencin

Diese Verbindung wurde auch bei der formalen Synthese des Oxocen-Zielmoleküls Laurencin verwendet . Oxocene sind eine Klasse organischer Verbindungen, die potenzielle Anwendungen in der organischen Elektronik und Photovoltaik haben.

Schutz von Alkoholen

4-Methoxybenzyltrichloroacetimidat, eine verwandte Verbindung, hat breite Anwendung bei der Schutz von Alkoholen in Form von p-Methoxybenzyl (PMB)-Ethern gefunden, die sich unter oxidativen Bedingungen leicht spalten lassen .

Selektive Herstellung von chiralen Syn- oder Anti-Diaminen

4-Methoxybenzyltrichloroacetimidat wurde erfolgreich bei der selektiven Herstellung von chiralen Syn- oder Anti-Diaminen eingesetzt .

Synthesen von Bryostatin-Zwischenprodukten

Diese Verbindung wurde auch bei unabhängigen Synthesen von Bryostatin-Zwischenprodukten verwendet . Bryostatine sind eine Gruppe von Makrolid-Chemikalien, die vielversprechende Ergebnisse in der Krebsforschung gezeigt haben.

Modifikation bestehender Verbindungen

This compound wurde ausgiebig bei der Modifikation bestehender Verbindungen eingesetzt, was zur Schaffung neuartiger Verbindungen mit potenziell nützlichen Eigenschaften führte .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Allyl 2,2,2-Trichloroacetimidate primarily targets alcohols in organic synthesis . It is commonly employed as an alcohol alkylation reagent .

Mode of Action

Allyl 2,2,2-Trichloroacetimidate interacts with its targets (alcohols) to form allyl ethers .

Biochemical Pathways

Allyl 2,2,2-Trichloroacetimidate is involved in the synthesis of various complex molecules. For instance, it has been used in the synthesis of an allyl propargyl ether intermediate in the synthesis of the fused-ring alkaloid securinine . It has also been used in the preparation of fluorinated probes for protein kinase C and in the formal synthesis of the oxocene target Laurencin .

Result of Action

The primary result of Allyl 2,2,2-Trichloroacetimidate’s action is the formation of allyl ethers from alcohols . This transformation can enable further chemical reactions and contribute to the synthesis of complex organic molecules.

Action Environment

The action of Allyl 2,2,2-Trichloroacetimidate can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and heat . Therefore, it is typically stored under inert gas at low temperatures (0-10°C) to maintain its stability .

Eigenschaften

IUPAC Name |

prop-2-enyl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl3NO/c1-2-3-10-4(9)5(6,7)8/h2,9H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYZRNWTLPBNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311818 | |

| Record name | Allyl 2,2,2-Trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51479-73-3 | |

| Record name | 51479-73-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl 2,2,2-Trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2,2,2-Trichloroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Allyl 2,2,2-Trichloroacetimidate highlighted in the research?

A1: Both research papers focus on the use of Allyl 2,2,2-Trichloroacetimidate as a reagent for the convenient synthesis of allyl esters. The papers suggest that this compound offers a practical method for introducing the allyloxycarbonyl protecting group to carboxylic acids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)

![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)